Di-Sodium hydrogen phosphite pentahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Di-Sodium hydrogen phosphite pentahydrate is an inorganic compound with the formula Na2HPO3 • 5H2O . It is a derivative of phosphorous acid (HP(O)(OH)2), containing the anion HPO3^2- . Despite its name suggesting it contains an acidic hydrogen atom, the hydrogen atom is not acidic, being bonded to phosphorus rather than oxygen . It is a white or colorless solid .

Molecular Structure Analysis

The linear formula for this compound is Na2HPO3 • 5H2O . Its molecular weight is 216.04 .Scientific Research Applications

1. Chemical Properties and Reactions

Di-Sodium hydrogen phosphite pentahydrate has been studied for its chemical properties and reactions. In one study, derivatives of hydrogen phosphite, including di-sodium hydrogen phosphite, were synthesized and characterized. These compounds are known to react with sulfur and participate in various chemical reactions, such as the Michaelis-Becker reaction and the formation of esters of α-aminoalkylphosphonic acids when reacted with ketones and ammonia (Medved & Kabachnik, 1958).

2. Spectroscopic Analysis

Spectroscopic analysis of salts of oxyacids of phosphorus, including sodium salts of phosphites, has been conducted to understand their structural properties. The study provided insights into the stretching frequencies of different phosphorus-oxygen groups, contributing to the understanding of the vibrational spectrum of these compounds (Ahlijah & Mooney, 1966).

3. Applications in Insecticide Resistance Research

Research has been conducted on the resistance of various insects to phosphine, a compound related to di-sodium hydrogen phosphite. This research is crucial for understanding how insect populations evolve resistance to commonly used insecticides (Opit et al., 2012).

4. Environmental Applications

Di-Sodium hydrogen phosphite has been explored for environmental applications, such as the removal of heavy metals like lead, cadmium, and zinc from aqueous solutions. Its effectiveness in forming precipitates with these metals demonstrates its potential in water purification and environmental remediation (Esalah et al., 2000).

5. Lubrication Science

In lubrication science, derivatives of hydrogen phosphite, including di-sodium hydrogen phosphite, have been studied for their antiwear properties. These studies have helped in understanding how these compounds can form protective films on surfaces, thereby reducing wear and tear in mechanical systems (Minami et al., 2001).

6. Catalysis Research

Research in catalysis has explored the use of phosphites, including di-sodium hydrogen phosphite derivatives, as ligands in transition metal-catalyzed reactions. These studies contribute to the development of more efficient and selective catalytic processes in chemical manufacturing (Berg et al., 2000).

7. Energy Research

Di-Sodium hydrogen phosphite derivatives have been investigated in energy research, particularly in hydrogen production and storage. These studies are crucial for developing new methods for efficient and sustainable energy production (Yang et al., 2016).

Safety and Hazards

Safety data sheets suggest that Di-Sodium hydrogen phosphite pentahydrate should not be released into the environment . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid dust formation . In case of contact with skin, eyes, or if ingested, immediate medical attention may be required .

Future Directions

Di-Sodium hydrogen phosphite pentahydrate has potential applications in the field of energy storage. For instance, it has been used in the creation of a novel form-stable composite phase change material (CPCM) for building thermal energy storage . This CPCM demonstrated excellent phase change enthalpy and extremely low supercooling degree, suggesting great potential for passive building thermal management .

Mechanism of Action

Target of Action

Di-Sodium Hydrogen Phosphite Pentahydrate, also known as Sodium Phosphite Dibasic Pentahydrate, primarily targets prochiral sulfides . These are a type of organic compound that can be transformed into optically active sulfoxides .

Mode of Action

The compound acts as an electron donor in biochemical reactions . Specifically, it is involved in the enantioselective transformation of prochiral sulfides to the corresponding optically active sulfoxides . This transformation is catalyzed by the enzyme Thermocrispum municipale cyclohexanone monooxygenase (TmCHMO) .

Biochemical Pathways

The compound plays a crucial role in the enantioselective oxidation of prochiral sulfides . This process is part of a broader biochemical pathway that leads to the production of optically active sulfoxides . The downstream effects of this pathway can vary depending on the specific biological context.

Pharmacokinetics

Its solubility in water and alcohol suggests that it could be readily absorbed and distributed in aqueous biological environments.

Result of Action

The primary result of the compound’s action is the production of optically active sulfoxides from prochiral sulfides . These sulfoxides are important in various biological and chemical processes, including the synthesis of certain pharmaceuticals .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is soluble in water and alcohol but only slightly soluble in ether . It also has a certain hygroscopicity, meaning it can readily absorb moisture from the air . Its solution is alkaline and sensitive to acid .

Biochemical Analysis

Biochemical Properties

Di-Sodium hydrogen phosphite pentahydrate can act as an electron donor in biochemical reactions . Specifically, it has been used for the enantioselective transformation of prochiral sulfides to the corresponding optically active sulfoxides, catalyzed by the Thermocrispum municipale cyclohexanone monooxygenase (TmCHMO) enzyme .

Cellular Effects

The cellular effects of this compound are not well-documented in the literature. As a phosphite, it may interact with various cellular processes. Phosphites are known to have reducing properties , which could potentially influence cellular redox states and associated signaling pathways.

Molecular Mechanism

Its role as an electron donor suggests it may participate in redox reactions within the cell

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Di-Sodium hydrogen phosphite pentahydrate involves the reaction of sodium hypophosphite with phosphoric acid in the presence of water to form Di-Sodium hydrogen phosphite pentahydrate.", "Starting Materials": ["Sodium hypophosphite", "Phosphoric acid", "Water"], "Reaction": ["1. Dissolve 17.2 g of sodium hypophosphite in 100 mL of water.", "2. Slowly add 50 mL of phosphoric acid to the sodium hypophosphite solution while stirring continuously.", "3. Heat the reaction mixture to 60-70°C and stir for 2 hours.", "4. Cool the reaction mixture to room temperature and filter the precipitated Di-Sodium hydrogen phosphite pentahydrate.", "5. Wash the precipitate with cold water and dry it at 100°C for 2 hours to obtain the final product."] } | |

CAS RN |

13517-23-2 |

Molecular Formula |

H10Na2O8P+ |

Molecular Weight |

215.03 g/mol |

IUPAC Name |

disodium;dioxido(oxo)phosphanium;pentahydrate |

InChI |

InChI=1S/2Na.HO3P.5H2O/c;;1-4(2)3;;;;;/h;;(H,1,2,3);5*1H2/q2*+1;;;;;;/p-1 |

InChI Key |

FEICCOFQXMKGRC-UHFFFAOYSA-M |

SMILES |

O.O.O.O.O.OP([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

O.O.O.O.O.[O-][P+](=O)[O-].[Na+].[Na+] |

synonyms |

Disodium Phosphite Pentahydrate; Sodium Metaphosphate (Na2HPO3) Pentahydrate; USP Etidronate Disodium Related Compound A; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

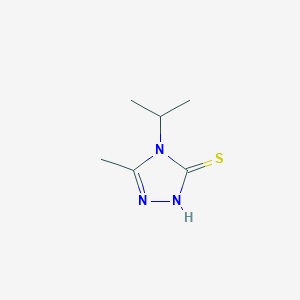

![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)